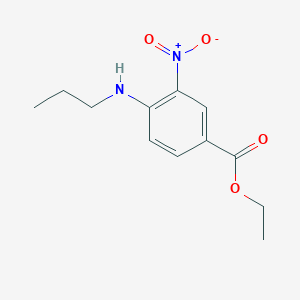

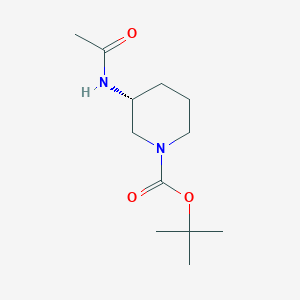

![molecular formula C7H14ClNO2 B2776282 5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride CAS No. 2305252-75-7](/img/structure/B2776282.png)

5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride is a chemical compound with the CAS Number: 2305252-75-7 . It has a molecular weight of 179.65 . The IUPAC name of this compound is (1S,2R,4R,5R)-5-aminobicyclo [2.2.1]heptane-2,3-diol hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO2.ClH/c8-5-2-3-1-4(5)7(10)6(3)9;/h3-7,9-10H,1-2,8H2;1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

Diols, compounds with two hydroxy groups, can undergo a variety of reactions. They can be converted into halides, react as nucleophiles, and be oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .科学的研究の応用

Synthesis and Stereochemical Analysis

Research has focused on the synthesis and stereostructure of derivatives related to 5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride. For example, the synthesis of all-endo-3-amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and its epimers through stereoselective functionalization, utilizing 1,3-oxazine or γ-lactone intermediates, has been documented. These compounds' structures were confirmed using various spectroscopic methods, highlighting their potential in further stereochemical and structural analysis applications (Palkó, Sándor, Sohår, & Fülöp, 2005).

Chemical Transformations and Characterization

Another study focused on the transformation of exo- and endo-5-Aminomethylbicyclo[2.2.1]hept-2-enes to produce various sulfonamides through reaction with different sulfonyl chlorides. This research not only explored chemical transformations but also involved detailed structural characterization, including X-ray diffraction analysis, to understand the molecular structures and reaction mechanisms of these compounds (Kasyan et al., 2007).

Asymmetric Synthesis and Catalysis

The compound has also been utilized in asymmetric synthesis, exemplified by the use of a derivative synthesized from (−)-β-pinene for the in situ generation of a B-methoxy-oxazaborolidine catalyst. This catalyst facilitated the asymmetric reduction of alkyl–aryl ketones, showcasing the compound's role in enantioselective chemical processes (Krzemiński & Wojtczak, 2005).

Crystallography and NMR Studies

Crystallographic and NMR studies have been applied to derivatives of 5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride, such as in the comparative analysis of chiral (1R,2S,3R,5R)-3-Amino-6,6-dimethyl-2-hydroxybicyclo[3.1.1]heptan and its derivatives. These studies provide insights into the molecular dynamics and structural elucidation of these compounds, contributing to the field of solid-state chemistry (Jaworska et al., 2012).

Antimicrobial Activity

Additionally, research into the antimicrobial activity of N-substituted 2-hydroxy(or allyloxy)-3-(aminomethoxy)bicyclo[2.2.1]heptanes demonstrates the potential of these compounds in developing bactericidal and fungicidal agents for use in lubricating oils and fluids. This highlights a practical application of 5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride derivatives in industrial and pharmaceutical contexts (Alimardanov et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

5-aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-5-2-3-1-4(5)7(10)6(3)9;/h3-7,9-10H,1-2,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHOKCYOQDWMKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C(C2O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

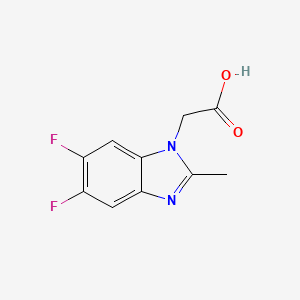

![tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2776199.png)

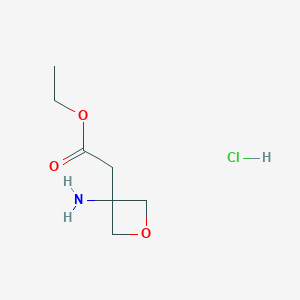

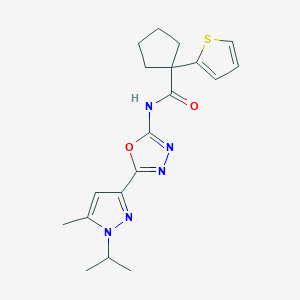

![5-bromo-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2776205.png)

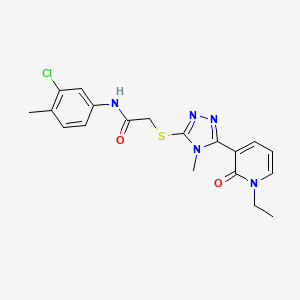

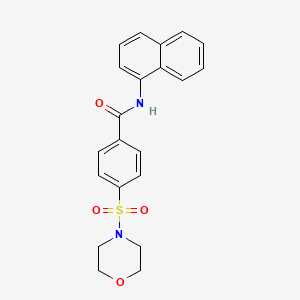

![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2776210.png)

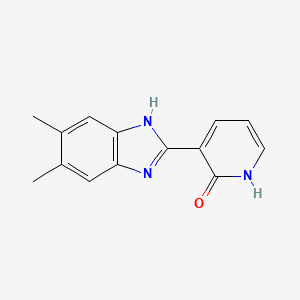

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B2776213.png)

![3-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2776220.png)